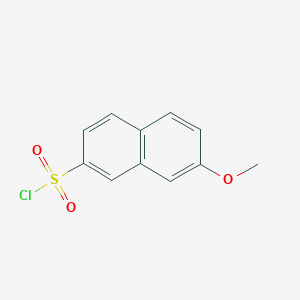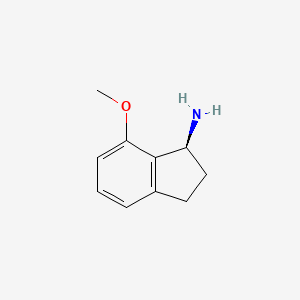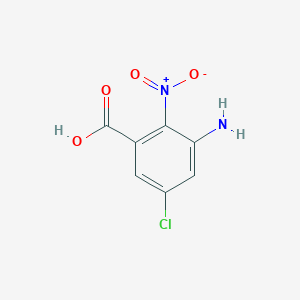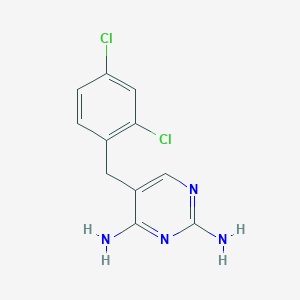
3-メチル-1-ピリジン-2-イル-ピペラジン
概要
説明
3-Methyl-1-pyridin-2-yl-piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group at the third position and a pyridine ring at the second position.
科学的研究の応用
3-Methyl-1-pyridin-2-yl-piperazine has several scientific research applications, including:
作用機序
Target of Action
3-Methyl-1-pyridin-2-yl-piperazine is a derivative of pyridinylpiperazine . Pyridinylpiperazine derivatives are known to act as potent and selective α2-adrenergic receptor antagonists . The α2-adrenergic receptors play a crucial role in the central nervous system, regulating neurotransmitter release and thus affecting various physiological functions .
Mode of Action
It’s likely that it interacts with its targets (α2-adrenergic receptors) by binding to them, thereby inhibiting their function . This inhibition can lead to changes in cellular signaling pathways, resulting in altered physiological responses .
Biochemical Pathways
Given its potential role as an α2-adrenergic receptor antagonist, it may affect pathways related to neurotransmitter release and signal transduction
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As a potential α2-adrenergic receptor antagonist, it may inhibit the function of these receptors, leading to changes in cellular signaling and physiological responses
Action Environment
The action, efficacy, and stability of 3-Methyl-1-pyridin-2-yl-piperazine can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific characteristics of the biological environment in which the compound is present
生化学分析
Biochemical Properties
3-Methyl-1-pyridin-2-yl-piperazine, like other piperazine derivatives, is known to interact with various enzymes, proteins, and other biomolecules . The specific biochemical reactions involving 3-Methyl-1-pyridin-2-yl-piperazine and the nature of these interactions are not clearly recognized .
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-1-pyridin-2-yl-piperazine is not clearly understood. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-pyridin-2-yl-piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection to yield the desired piperazine derivative .
Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, an isocyanide, and a carboxylic acid to form the piperazine ring. This method is advantageous due to its simplicity and the ability to introduce various functional groups into the piperazine ring .
Industrial Production Methods
Industrial production of 3-Methyl-1-pyridin-2-yl-piperazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Methyl-1-pyridin-2-yl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted piperazine derivatives, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Similar Compounds
1-(2-Pyridinyl)piperazine: A closely related compound that acts as a potent and selective α2-adrenergic receptor antagonist.
4-Methylpiperazine: Another similar compound with a methyl group at the fourth position, used in the synthesis of various pharmaceuticals.
Uniqueness
3-Methyl-1-pyridin-2-yl-piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of
特性
IUPAC Name |
3-methyl-1-pyridin-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-8-13(7-6-11-9)10-4-2-3-5-12-10/h2-5,9,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOONLELIXITVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474386 | |
| Record name | 3-methyl-1-pyridin-2-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63286-11-3 | |
| Record name | 3-methyl-1-pyridin-2-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















